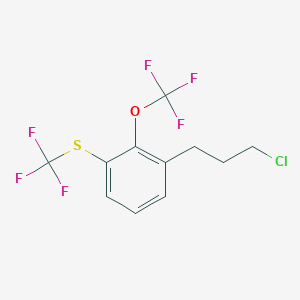
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, including the introduction of the chloropropyl, trifluoromethoxy, and trifluoromethylthio groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the benzene ring with a nucleophile, such as a chloropropyl or trifluoromethoxy group.
Electrophilic Aromatic Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high temperatures, and pressures, to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding thiols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: This compound lacks the trifluoromethylthio group, which can affect its reactivity and applications.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: This compound lacks the trifluoromethoxy group, which can influence its chemical properties and uses.
1-(3-Chloropropyl)-2-(trifluoromethylthio)benzene: This compound lacks the trifluoromethoxy group, which can impact its stability and reactivity.
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique and valuable for various applications.
Propriétés
Formule moléculaire |
C11H9ClF6OS |
|---|---|
Poids moléculaire |
338.70 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-4-7-3-1-5-8(20-11(16,17)18)9(7)19-10(13,14)15/h1,3,5H,2,4,6H2 |
Clé InChI |
JJGMFTUUOSAHAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)

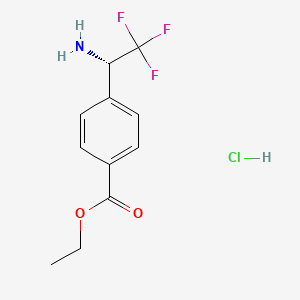

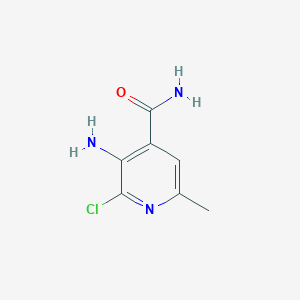
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)

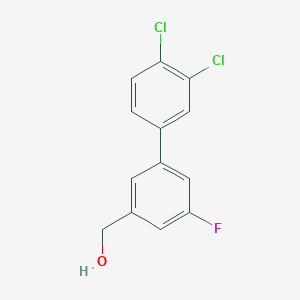
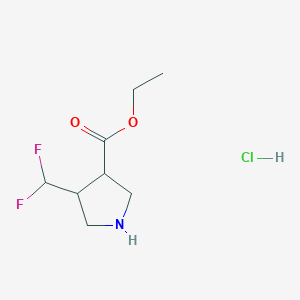
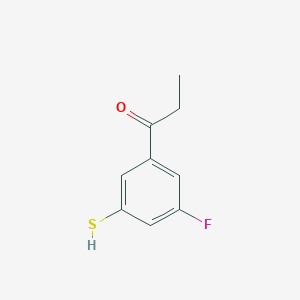
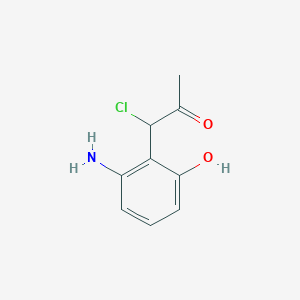
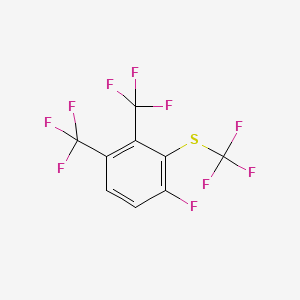
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)

